Product packaging for Ethyl 5-aminonaphthalene-1-carboxylate(Cat. No.:CAS No. 95092-86-7)

Ethyl 5-aminonaphthalene-1-carboxylate

Cat. No.: B1629284
CAS No.: 95092-86-7
M. Wt: 215.25 g/mol
InChI Key: DWQLFMSPKCZOPI-UHFFFAOYSA-N
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Description

Ethyl 5-aminonaphthalene-1-carboxylate is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2 B1629284 Ethyl 5-aminonaphthalene-1-carboxylate CAS No. 95092-86-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95092-86-7

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 5-aminonaphthalene-1-carboxylate

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14/h3-8H,2,14H2,1H3

InChI Key

DWQLFMSPKCZOPI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC2=C1C=CC=C2N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1C=CC=C2N

Origin of Product

United States

Contextualization Within Naphthalene Amino Ester Chemistry

Naphthalene (B1677914) amino esters are a class of organic compounds that incorporate the rigid, bicyclic aromatic naphthalene scaffold with both an amine (-NH2) and an ester (-COOR) functional group. The positions of these substituents on the naphthalene rings can vary, leading to a wide array of isomers with distinct chemical and physical properties.

The chemistry of these compounds is dictated by the interplay of their constituent functional groups. The aromatic naphthalene core provides a platform for electrophilic substitution reactions, while the amino group, a strong activating group, influences the regioselectivity of these reactions and can itself undergo a variety of transformations. libretexts.orgunacademy.comncert.nic.in The ester group, on the other hand, is a deactivating group and can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

The research significance of naphthalene amino esters lies in their utility as versatile building blocks in organic synthesis. The naphthalene scaffold is a common feature in many biologically active molecules and functional materials. nih.govrasayanjournal.co.in The presence of both an amino and an ester group allows for a diverse range of chemical modifications, making these compounds valuable precursors for the synthesis of more complex molecules, including pharmaceuticals, dyes, and fluorescent probes. imrpress.comepa.govnih.gov

The research trajectory in this area has been focused on the development of efficient synthetic methods for the preparation of variously substituted naphthalene amino esters and the exploration of their applications. This includes their use as key intermediates in the synthesis of heterocyclic compounds and as scaffolds for the development of new materials with interesting photophysical properties. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation of Ethyl 5 Aminonaphthalene 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Ethyl 5-aminonaphthalene-1-carboxylate, a combination of one-dimensional and two-dimensional NMR techniques offers a complete assignment of its proton (¹H) and carbon (¹³C) signals.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Spectroscopy

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in a molecule.

The ¹H NMR spectrum reveals the chemical shift, integration, and multiplicity of each unique proton. The aromatic region of this compound is complex due to the substituted naphthalene (B1677914) ring system. Protons on the ring will appear as doublets or triplets, with coupling constants characteristic of ortho, meta, and para relationships. The ethyl ester group will show a characteristic quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, which will appear as a triplet. The amino (-NH2) protons typically appear as a broad singlet.

The ¹³C NMR spectrum shows a single peak for each unique carbon atom. oregonstate.edu The chemical shifts are indicative of the carbon's electronic environment. The carbonyl carbon of the ester will appear significantly downfield (around 160-180 ppm). oregonstate.edu Carbons of the naphthalene ring will resonate in the aromatic region (typically 110-150 ppm), with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing carboxylate group. The methylene and methyl carbons of the ethyl group will appear upfield.

Predicted ¹H NMR Data for this compound (Based on general principles and data from analogous compounds)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-27.3 - 7.5d7-9
H-37.8 - 8.0t7-9
H-48.0 - 8.2d7-9
H-66.8 - 7.0d7-9
H-77.4 - 7.6t7-9
H-87.9 - 8.1d7-9
-NH₂4.0 - 5.5br sN/A
-OCH₂CH₃4.3 - 4.5q~7.1
-OCH₂CH₃1.3 - 1.5t~7.1

Predicted ¹³C NMR Data for this compound (Based on general principles and data from analogous compounds) organicchemistrydata.orgnih.gov

Carbon Assignment Predicted Chemical Shift (ppm)
C=O167 - 170
C-1125 - 128
C-2124 - 126
C-3129 - 132
C-4128 - 130
C-4a134 - 137
C-5145 - 148
C-6110 - 113
C-7125 - 128
C-8118 - 121
C-8a129 - 132
-OCH₂CH₃60 - 63
-OCH₂CH₃14 - 16

Two-Dimensional NMR Spectroscopy (COSY, HMQC, HMBC, NOESY)

2D NMR experiments provide correlation data that helps to piece together the molecular puzzle. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the adjacent aromatic protons (e.g., H-2 with H-3, H-3 with H-4, H-6 with H-7, and H-7 with H-8) and between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. princeton.edu It is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. For instance, the methylene protons of the ethyl group would show an HMBC correlation to the ester carbonyl carbon. The aromatic protons would show correlations to neighboring carbons and to the quaternary carbons of the naphthalene rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the H-4 and H-6 protons with the amino protons, depending on conformation and rotation around the C-N bond.

Isotopic Labeling for Mechanistic and Structural Insights

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H). wikipedia.org While specific studies on this compound are not prevalent, the application of this technique can be discussed.

For instance, labeling the carbonyl carbon with ¹³C would enhance its signal in the ¹³C NMR spectrum and allow for easier tracking in reaction mechanism studies. acs.org Similarly, ¹⁵N labeling of the amino group would enable ¹⁵N NMR spectroscopy and provide precise information about the electronic environment of the nitrogen atom. Deuterium (²H) labeling can be used to simplify complex ¹H NMR spectra and to probe reaction mechanisms involving proton transfer. wikipedia.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. miamioh.edu

For this compound (C₁₃H₁₃NO₂), the molecular weight is approximately 215.25 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule.

Calculated Exact Mass: 215.09463 Da

The primary fragmentation of aromatic esters involves the loss of the alkoxy group (-OR) or the entire ester group. libretexts.orgchemguide.co.uk The presence of the amino group also influences fragmentation.

Predicted Fragmentation Pattern for this compound

m/z Value (Predicted) Proposed Fragment Ion Fragment Lost
186[M - C₂H₅]⁺Ethyl radical
170[M - OC₂H₅]⁺Ethoxy radical
142[M - COOC₂H₅]⁺Carboxyethyl radical
115[C₉H₇]⁺C₂H₄ + CO + NH₂

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is an excellent tool for identifying the functional groups present in a molecule. oregonstate.edu

The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. The N-H bonds of the primary amine will show stretching vibrations, while the C=O bond of the ester will exhibit a strong, sharp absorption. The aromatic ring and the C-O single bond of the ester also have characteristic absorptions. nist.gov

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300 - 3500 (typically two bands)
Aromatic RingC-H Stretch3000 - 3100
Ethyl Group (-CH₂CH₃)C-H Stretch2850 - 2960
Ester (-COOR)C=O Stretch1700 - 1725
Aromatic RingC=C Stretch1500 - 1600
Ester (-COOR)C-O Stretch1100 - 1300

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral chromophore. For a molecule like this compound, which is achiral in its ground state, ECD analysis would be applicable to chiral derivatives or if the molecule could adopt a stable, non-planar conformation leading to atropisomerism.

The principle of ECD relies on comparing an experimentally measured spectrum with a theoretically calculated spectrum for a specific enantiomer. A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. The process typically involves:

Conformational Search: Identifying all stable low-energy conformers of the molecule using computational chemistry methods.

Spectrum Calculation: For each conformer, the ECD spectrum is calculated using time-dependent density functional theory (TDDFT).

Boltzmann Averaging: The final theoretical spectrum is obtained by averaging the spectra of all significant conformers based on their calculated relative populations at a given temperature.

For this compound, the naphthalene ring system with its amino and carboxylate substituents acts as the chromophore. The electronic transitions of this chromophore are sensitive to its stereochemical environment. If a stereocenter were introduced, the resulting chiral molecule would produce a characteristic ECD spectrum with positive or negative bands (Cotton effects). The sign and intensity of these bands are directly related to the three-dimensional arrangement of the atoms.

While no specific experimental ECD data for chiral derivatives of this compound are publicly available, the methodology remains a primary tool for stereochemical elucidation in related chiral naphthalene compounds.

X-ray Crystallography for Solid-State Structural Analysis

Although a crystal structure for this compound itself is not available in the referenced literature, the analysis of a related naphthalene derivative illustrates the type of detailed structural information that can be obtained. For instance, the crystal structure of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was determined by single-crystal X-ray diffraction. mdpi.com The study revealed key structural parameters, including the planarity of the naphthalene system and the dihedral angles between the various rings. mdpi.com

A typical crystallographic analysis yields a set of data that precisely defines the molecule's structure in the crystal lattice. This data is presented in a standardized format, as shown in the table below, which serves as an example of what would be determined for this compound upon successful crystallization and analysis.

ParameterExample ValueDescription
Crystal SystemMonoclinicThe crystal system describes the symmetry of the crystal lattice.
Space GroupP2₁/cThe space group defines the specific symmetry elements present in the crystal. mdpi.com
a (Å)10.123The length of the 'a' axis of the unit cell.
b (Å)15.456The length of the 'b' axis of the unit cell.
c (Å)18.789The length of the 'c' axis of the unit cell.
α (°)90The angle between the 'b' and 'c' axes.
β (°)105.5The angle between the 'a' and 'c' axes.
γ (°)90The angle between the 'a' and 'b' axes.
Volume (ų)2834.5The volume of the unit cell.
Z4The number of molecules per unit cell.

Note: The data in this table is illustrative and based on a representative naphthalene derivative, not this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. acs.org When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. acs.org For organic molecules like this compound, the most common transitions involve the promotion of electrons from π bonding orbitals or n non-bonding orbitals to π* antibonding orbitals.

The chromophore in this compound is the substituted naphthalene ring system. The naphthalene core itself has characteristic π → π* transitions. The presence of the amino (-NH₂) group, an auxochrome, and the ethyl carboxylate (-COOEt) group modifies the electronic structure and, consequently, the absorption spectrum. The amino group, being an electron-donating group, typically causes a red-shift (a shift to longer wavelengths) and an increase in the intensity of the absorption bands. researchgate.net High-resolution studies on 1-aminonaphthalene show that substitution with an -NH₂ group significantly red-shifts the origin of the S₁←S₀ transition compared to unsubstituted naphthalene. researchgate.net

Based on data from the closely related compound 5-Amino-1-naphthol, the expected electronic transitions and their approximate absorption maxima (λmax) for this compound are summarized below. nist.gov

Transition TypeApproximate λmax (nm)Description
π → π~230 - 240High-energy transition associated with the aromatic naphthalene system.
π → π~320 - 335Lower-energy transition, often corresponding to the ¹Lₐ band in naphthalene derivatives, significantly influenced by the amino substituent. researchgate.netnist.govdtu.dk
n → π> 350 (weak)Possible weak transition involving the non-bonding electrons of the amino group or carbonyl oxygen, often submerged by stronger π → π bands.

These transitions provide a characteristic spectral fingerprint for the molecule, useful for both qualitative identification and quantitative analysis. The exact position and intensity of these bands can be influenced by the solvent polarity.

Chemical Reactivity and Transformation of Ethyl 5 Aminonaphthalene 1 Carboxylate

Reactions Involving the Ester Moiety

The ethyl carboxylate group attached to the naphthalene (B1677914) ring at the 1-position exhibits reactivity typical of aromatic esters. It can undergo nucleophilic acyl substitution, hydrolysis, and reduction under various conditions.

Hydrolysis Reactions and Their Mechanisms (Acid-Catalyzed, Saponification)

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis (Fischer Esterification in Reverse): When heated with water in the presence of a strong acid catalyst (e.g., dilute H₂SO₄ or HCl), ethyl 5-aminonaphthalene-1-carboxylate is hydrolyzed to 5-aminonaphthalene-1-carboxylic acid and ethanol (B145695). chemistrysteps.comlibretexts.org The reaction is reversible, and its equilibrium nature means that a large excess of water is typically used to drive the reaction towards the products. libretexts.orgchemguide.co.uk

The mechanism involves the following steps: libretexts.orgchemguide.co.uk

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. chemguide.co.uk

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy group, making it a better leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final product, 5-aminonaphthalene-1-carboxylic acid. libretexts.org

Saponification (Base-Promoted Hydrolysis): Saponification is an irreversible hydrolysis process carried out under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH). wikipedia.orglibretexts.org The reaction of this compound with NaOH yields sodium 5-aminonaphthalene-1-carboxylate and ethanol. wikipedia.org The reaction is irreversible because the final step involves an acid-base reaction where the resulting carboxylic acid is deprotonated by the strong base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.comyoutube.com

The mechanism proceeds as follows: wikipedia.orgyoutube.com

Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral alkoxide intermediate.

Elimination of Leaving Group: The intermediate collapses, and the C=O double bond is reformed, leading to the expulsion of the ethoxide ion (⁻OEt) as the leaving group.

Deprotonation: The ethoxide ion is a strong base and immediately deprotonates the newly formed 5-aminonaphthalene-1-carboxylic acid. This acid-base reaction is essentially irreversible and drives the reaction to completion, forming ethanol and the sodium salt of the carboxylic acid. youtube.com

Alcoholysis and Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com this compound can be converted to other esters, such as mthis compound, through this reaction. The process can be catalyzed by either an acid or a base. masterorganicchemistry.comorganic-chemistry.org To ensure a high yield of the new ester, the alcohol reactant is usually used in large excess, often as the solvent. masterorganicchemistry.comyoutube.com

Acid-Catalyzed Transesterification: The mechanism is analogous to that of acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide, such as sodium methoxide (B1231860) (NaOCH₃), is used as the nucleophile. The reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

Reaction TypeReagentsProduct
Acid-Catalyzed TransesterificationMethanol (excess), H₂SO₄ (cat.)Mthis compound
Base-Catalyzed TransesterificationMethanol, NaOCH₃ (cat.)Mthis compound

Aminolysis Reactions

Aminolysis is a reaction where an ester reacts with ammonia (B1221849) or an amine to form an amide and an alcohol. dalalinstitute.comwikipedia.org this compound can react with ammonia, primary amines, or secondary amines to yield the corresponding 5-aminonaphthalene-1-carboxamide. chemistrysteps.com Due to the relatively poor leaving group ability of the ethoxide ion, this reaction is generally slower than the aminolysis of more reactive carboxylic acid derivatives like acyl chlorides and may require heating. dalalinstitute.comchemistrysteps.com The reaction proceeds through a nucleophilic addition-elimination mechanism where the amine attacks the ester carbonyl. nih.govrsc.org

ReagentProduct
Ammonia (NH₃)5-aminonaphthalene-1-carboxamide
Primary Amine (R'-NH₂)N-R'-5-aminonaphthalene-1-carboxamide
Secondary Amine (R'₂NH)N,N-R'₂-5-aminonaphthalene-1-carboxamide

Reduction Reactions to Alcohol or Aldehyde Derivatives

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the ester group to a primary alcohol. masterorganicchemistry.combyjus.com The reaction of this compound with LiAlH₄ in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, yields (5-aminonaphthalen-1-yl)methanol. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org The reaction proceeds via an initial nucleophilic acyl substitution to form an intermediate aldehyde, which is immediately reduced further to the primary alcohol. masterorganicchemistry.com

Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered reducing agent is required. masterorganicchemistry.com Diisobutylaluminum hydride (DIBAL-H) is commonly used for this purpose. commonorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out at a low temperature (-78 °C) to prevent over-reduction of the resulting aldehyde. orgosolver.com Treating this compound with one equivalent of DIBAL-H at low temperature would yield 5-aminonaphthalene-1-carbaldehyde. koreascience.kr

Desired ProductReagentTypical Conditions
(5-aminonaphthalen-1-yl)methanol (Primary Alcohol)Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂O, followed by aqueous workup. byjus.comlibretexts.org
5-aminonaphthalene-1-carbaldehyde (Aldehyde)Diisobutylaluminum Hydride (DIBAL-H)Anhydrous toluene (B28343) or hexane, -78 °C. masterorganicchemistry.comorgosolver.com

Reactions Involving the Amino Moiety

The primary amino group at the 5-position of the naphthalene ring is a key site of reactivity. It behaves as a typical aromatic amine, undergoing reactions such as diazotization, acylation, and alkylation, and serves as a nucleophile in the construction of heterocyclic rings.

Diazotization Reactions

Like other primary aromatic amines, the amino group of this compound can be converted into a diazonium salt. This reaction is performed by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). The resulting 5-(ethoxycarbonyl)naphthalene-1-diazonium salt is a highly versatile intermediate. It can be used in various subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -F, -OH) onto the naphthalene ring in place of the original amino group.

Acylation Reactions

The nucleophilic amino group readily reacts with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form amides. For example, reaction with acetyl chloride would yield ethyl 5-(acetylamino)naphthalene-1-carboxylate. This reaction is often used to protect the amino group during other transformations or to synthesize amide derivatives with specific properties.

Alkylation and Arylation Reactions

The nitrogen atom of the amino group can be functionalized through alkylation or arylation reactions.

N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. However, direct alkylation can sometimes result in multiple alkylations, leading to a mixture of products.

N-Arylation: More controlled synthesis of N-aryl derivatives can be achieved through modern cross-coupling reactions. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, allow for the coupling of the amino group with aryl halides or triflates to form N-aryl or N-heteroaryl products. rsc.org

Role in Heterocyclic Synthesis

The amino group is a powerful tool for constructing fused heterocyclic rings onto the naphthalene framework. By reacting with appropriate bifunctional reagents, a variety of polycyclic systems can be synthesized. The presence of the ester group may influence the reaction or can be carried through the synthesis for later modification.

Synthesis of Fused Quinolines (Benzo[h]quinolines): Aromatic amines are key precursors in several named reactions for quinoline (B57606) synthesis. iipseries.orgorganic-chemistry.orgresearchgate.net For instance, in a Combes-type synthesis, the condensation of this compound with a β-diketone (like acetylacetone) under acidic conditions would lead to the formation of a fused benzo[h]quinoline (B1196314) derivative. iipseries.org Such reactions are fundamental in building complex heterocyclic structures. nih.govresearchgate.net

Synthesis of Fused Benzodiazepines: Aromatic diamines are precursors to benzodiazepines. nih.govnih.gov While the starting material is a mono-amine, it can be chemically modified to introduce a second amino group or a group that can be converted to one. Subsequently, condensation with ketones or other appropriate precursors can lead to the formation of naphthalene-fused benzodiazepine (B76468) systems. isfcppharmaspire.comgoogle.comresearchgate.net

Target HeterocyclePotential Synthetic RouteReagents
Benzo[h]quinoline derivativeCombes Synthesisβ-Diketone (e.g., acetylacetone), Acid catalyst (e.g., H₂SO₄)
Benzo[h]quinazoline derivativeNiementowski Quinazoline SynthesisAnthranilic acid derivative (or modification of starting material)
Naphthalene-fused TriazoleDiazotization followed by azide (B81097) formation and cycloadditionNaNO₂/HCl; NaN₃; Alkyne

Derivatization through Amine Functional Group Transformations

The primary amino group at the C5 position is a key site for derivatization. Standard amine chemistry can be applied to modify this group, leading to a variety of functionalized naphthalene derivatives.

Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride would yield Ethyl 5-acetamidonaphthalene-1-carboxylate. This transformation is not only a common method for protecting the amine but also for modulating the electronic properties of the naphthalene ring. The resulting N-acyl derivatives have been studied for various applications. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of sulfonamides. These derivatives are often highly crystalline solids. The synthesis of sulfonamides from various aminonaphthalene precursors is a well-established method for creating compounds with potential biological activity. nih.gov

The table below summarizes typical amine derivatization reactions.

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl ChlorideAmide
Sulfonylationp-Toluenesulfonyl ChlorideSulfonamide

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the naphthalene ring. organic-chemistry.orgmasterorganicchemistry.com The process begins with diazotization, which involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). masterorganicchemistry.comresearchgate.net

The resulting naphthalene-5-diazonium-1-carboxylate salt is highly reactive and can undergo a variety of substitution reactions, most notably the Sandmeyer reactions, where the diazonium group is replaced by a nucleophile. wikipedia.orgorganic-chemistry.orgnih.gov This provides a powerful method for synthesizing derivatives that are not accessible through direct electrophilic substitution. elsevierpure.com

Key transformations of the diazonium salt include:

Halogenation: Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding 5-chloro- or 5-bromo-naphthalene-1-carboxylate. wikipedia.org Iodination can be achieved using potassium iodide (KI). organic-chemistry.org

Cyanation: Reaction with copper(I) cyanide (CuCN) introduces a nitrile group, forming Ethyl 5-cyanonaphthalene-1-carboxylate. wikipedia.org

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution replaces the diazonium group with a hydroxyl group, yielding Ethyl 5-hydroxynaphthalene-1-carboxylate. wikipedia.org

The table below illustrates some common Sandmeyer and related reactions.

Reaction NameReagent(s)Product (Substituent at C5)
Sandmeyer (Chlorination)CuClChloro
Sandmeyer (Bromination)CuBrBromo
Sandmeyer (Cyanation)CuCNCyano
Schiemann ReactionHBF₄, heatFluoro
IodinationKIIodo
HydroxylationH₂O, H⁺, heatHydroxyl

Nucleophilic Aromatic Substitution Involving Amino-Substituted Naphthalenes

Nucleophilic aromatic substitution (SNAr) reactions typically require a good leaving group and an aromatic ring that is activated by strong electron-withdrawing groups. nih.gov In the case of this compound, the amino group is a very poor leaving group. Direct displacement of the amino group by a nucleophile is generally not a feasible reaction pathway.

However, in related naphthalene systems, SNAr reactions where a dialkylamino group acts as a leaving group have been observed, but only when the naphthalene ring is highly activated. For example, the dimethylamino group in 1-dimethylamino-2,4-dinitronaphthalene can be readily displaced by various primary amines. rsc.orgresearchgate.net The two nitro groups are essential for stabilizing the negative charge of the Meisenheimer complex intermediate, which facilitates the substitution. nih.gov For this compound, which lacks such strong activating groups, this type of transformation is not expected under normal conditions.

Electrophilic Aromatic Substitution on the Naphthalene Ring System

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and sulfonation. The outcome of these reactions is governed by the directing effects of the two existing substituents: the amino group (-NH₂) and the ethyl carboxylate group (-COOEt).

Regioselectivity and Positional Effects of Substitution

The regioselectivity of electrophilic attack is determined by the combined electronic effects of the substituents.

The amino group (-NH₂) at C5 is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. sci-hub.se It strongly directs incoming electrophiles to the C6 and C8 positions (ortho to the amine) and the C4 position (para to the amine).

The ethyl carboxylate group (-COOEt) at C1 is a deactivating group and a meta-director because it withdraws electron density from the ring. chemrxiv.org It would direct incoming electrophiles to the C3 and C6 positions.

The activating effect of the amino group is significantly stronger than the deactivating effect of the ester group. Therefore, the -NH₂ group is the dominant directing group. acs.org Electrophilic substitution is expected to occur preferentially on the same ring as the amino group. The most likely positions for substitution are C6 and C8, which are ortho to the strongly activating amino group. Nitration of 1-naphthylamine (B1663977) derivatives, for example, often results in substitution at the C4 (para) and C2 (ortho) positions, but in the 1,5-disubstituted case, the C6 and C8 positions become the primary targets. nih.gov

The predicted major products for common EAS reactions are summarized in the table below.

Electrophilic SubstitutionReagentPredicted Major Product(s)
NitrationHNO₃/H₂SO₄Ethyl 5-amino-6-nitronaphthalene-1-carboxylate and Ethyl 5-amino-8-nitronaphthalene-1-carboxylate
BrominationBr₂/FeBr₃Ethyl 5-amino-6-bromonaphthalene-1-carboxylate and Ethyl 5-amino-8-bromonaphthalene-1-carboxylate
SulfonationFuming H₂SO₄5-Amino-1-carboxy-naphthalene-6-sulfonic acid and 5-Amino-1-carboxy-naphthalene-8-sulfonic acid

Intramolecular Cyclization and Annulation Processes

The structure of this compound, with functional groups positioned on adjacent rings, allows for intramolecular reactions to form new heterocyclic systems. While direct cyclization between the C1-ester and C5-amine is sterically challenging, modifications of these groups or subsequent reactions can lead to cyclized products.

A prominent example of cyclization in naphthalene chemistry involves the formation of a lactam ring between substituents in the C1 and C8 (peri) positions. For derivatives of 5-aminonaphthalene-1-carboxylic acid, if an appropriate functional group is introduced at the C8 position via electrophilic substitution, subsequent intramolecular cyclization involving the C1-carboxylate can occur. More directly, if the amino group at C5 is transformed, it can participate in cyclization with a group introduced at C4.

A well-documented transformation for related 1,8-disubstituted naphthalenes is the formation of benzo[cd]indol-2(1H)-one derivatives. researchgate.netnih.gov This involves the creation of a five-membered lactam ring. By analogy, if the amino group of this compound were reductively coupled with a carbonyl at the C4 position, a similar cyclization could be envisioned. The synthesis of various lactams through the intramolecular cyclization of amino esters is a general strategy in organic synthesis. nih.gov Annulation reactions, which build a new ring onto the existing framework, can also be achieved starting from appropriately functionalized derivatives. nih.gov

Advanced Applications and Emerging Research Directions for Naphthalene Amino Esters

Role in Complex Organic Synthesis

The strategic placement of amino and ester functional groups on the naphthalene (B1677914) scaffold makes Ethyl 5-aminonaphthalene-1-carboxylate a valuable precursor for the synthesis of more complex molecular architectures, including polycyclic aromatic hydrocarbons and diverse heterocyclic systems.

Precursors for Polycyclic Aromatic Hydrocarbon (PAH) Synthesis

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. They are of significant interest due to their unique electronic and photophysical properties, which make them suitable for applications in organic electronics and materials science. The synthesis of complex PAHs often relies on the use of functionalized aromatic precursors that can undergo cyclization reactions to build up the larger polycyclic system.

While direct examples of the use of this compound in PAH synthesis are not extensively documented, its structure is analogous to other precursors used in advanced PAH synthesis. For instance, methods like the Diels-Alder cycloaddition to the bay region of perylene (B46583) derivatives have been shown to be an effective strategy for PAH core expansion nih.gov. The amino and carboxylate groups on the naphthalene ring of this compound can be chemically modified to introduce diene or dienophile functionalities, making it a potential substrate for intramolecular or intermolecular cycloaddition reactions to construct larger PAHs nih.govrsc.orgresearchgate.netnih.gov. The presence of these functional groups also allows for the introduction of solubilizing groups or other functionalities to tune the properties of the resulting PAHs.

Recent advancements in PAH synthesis have focused on developing efficient and scalable methods. Strategies such as site-selective [2+2+n] cycloadditions have emerged as powerful tools for creating complex PAHs with synthetically versatile functional groups rsc.org. The amino and carboxylate groups of this compound could serve as directing groups or points of attachment for the necessary tethers in such reactions.

Building Blocks for Complex Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials nih.govnih.govrsc.org. The amino group of this compound serves as a key reactive site for the construction of a wide variety of heterocyclic rings.

The synthesis of nitrogen heterocycles often involves the reaction of amino-functionalized precursors with carbonyl compounds or other electrophiles nih.govmdpi.com. This compound can, in principle, be utilized in condensation reactions with diketones, ketoesters, or other bifunctional reagents to form various heterocyclic systems fused to the naphthalene core. For example, sequential reactions of aminoalkynes with carbonyls have been demonstrated as a powerful method for assembling polyfunctionalized nitrogen heterocycles mdpi.com. While this compound is not an aminoalkyne, its amino group can be derivatized to introduce the necessary alkyne functionality.

Furthermore, the amino group can be transformed into other nitrogen-containing functional groups, such as azides or hydrazines, which are versatile precursors for a range of heterocyclic systems through cycloaddition or condensation reactions nih.gov. The presence of the ester group provides an additional site for modification, allowing for the introduction of further diversity into the final heterocyclic products. The development of green synthetic methods, such as microwave-assisted reactions and the use of heterogeneous catalysts, has expanded the toolkit for synthesizing complex heterocycles from readily available precursors like aminonaphthalene derivatives nih.gov.

Applications in Materials Science

The electronic and photophysical properties of naphthalene derivatives make them attractive candidates for a variety of applications in materials science. The combination of the aromatic naphthalene core with the electron-donating amino group and the electron-withdrawing ester group in this compound suggests its potential utility in functional organic materials, organic semiconductors, and charge-transfer complexes.

Integration into Functional Organic Materials

Functional organic materials are designed to exhibit specific properties, such as luminescence, conductivity, or sensing capabilities. Amine-functionalized aromatic compounds are often incorporated into larger molecular structures or polymers to impart desired functionalities bohrium.com. For instance, amine-functionalized metal-organic frameworks (MOFs) have shown promise in a variety of applications, including gas storage and catalysis bohrium.com. The amino group of this compound could be used to coordinate with metal centers in MOFs or to be integrated into porous organic polymers.

The luminescent properties of naphthalene derivatives are well-known, and the substitution pattern of this compound suggests it may exhibit interesting photophysical behavior. The synthesis of mixed melanoids containing nitrogen heterocycles has demonstrated that the extension of conjugation leads to red-shifted UV absorbance and fluorescence properties umaine.edu. Similarly, the incorporation of this compound into larger conjugated systems could lead to materials with tailored optical properties for applications in organic light-emitting diodes (OLEDs) or fluorescent sensors. The carboxylate group can be used to attach the molecule to surfaces or to other molecular components.

Theoretical Prospects as Organic Semiconductors

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the electronic properties of the organic material, such as the HOMO-LUMO energy gap and charge carrier mobility.

Theoretical studies on mono-substituted naphthalenes have shown that the nature and position of the substituent group significantly affect the electronic properties of the molecule nih.gov. A computational study using Density Functional Theory (DFT) at the B3LYP-D3/6-311++G(d,p) level of theory investigated the effects of various substituents, including an amino group (-NH2) and a carboxylate group (-CO2CH3), on the electronic structure of naphthalene nih.gov. The study revealed that the -NH2 group causes a significant reduction in the HOMO-LUMO energy gap, which is a desirable property for organic semiconductors nih.gov. This suggests that this compound, which contains both an amino and an ester group, would likely have a modified electronic structure with a potentially small energy gap, making it a candidate for use in organic electronic devices nih.gov.

The combination of an electron-donating group (-NH2) and an electron-withdrawing group (-COOC2H5) on the naphthalene scaffold creates a "push-pull" system, which can further lower the band gap and enhance intramolecular charge transfer, a key characteristic for many organic electronic materials.

Table 1: Theoretical Data on Substituted Naphthalenes

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Naphthalene-6.23-1.125.11
1-Aminonaphthalene-5.41-0.984.43
1-Methoxycarbonylnaphthalene-6.54-1.874.67

Data adapted from a B3LYP-D3/6-311++G(d,p) computational study. The values for this compound are not explicitly available but can be inferred from the trends observed for the individual substituents. nih.gov

Formation of Charge-Transfer Complexes

Charge-transfer (CT) complexes are formed between an electron donor and an electron acceptor molecule. These complexes exhibit unique spectroscopic and electronic properties and have applications in various fields, including organic electronics and sensing. The ability of a molecule to act as a donor or acceptor is related to its ionization potential and electron affinity.

Naphthalene derivatives have been shown to form charge-transfer complexes. For example, naphthalene diimides, which are electron-deficient, form emissive ground-state CT complexes with electron-rich aromatic solvents rsc.org. Conversely, the amino group in this compound makes the naphthalene ring electron-rich, suggesting it could act as an electron donor in the formation of CT complexes with suitable electron acceptors.

Spectroscopic studies of aminonaphthalene sulfonate derivatives have shown that they exhibit intramolecular charge transfer (ICT) from the amino group to the naphthalene ring system ekb.eg. The presence of both a strong electron-donating group (amino) and an electron-withdrawing group (ester) in this compound would likely enhance its ability to participate in charge-transfer interactions. The formation of a CT complex with an acceptor molecule could lead to new absorption bands in the visible or near-infrared region, which could be exploited for colorimetric sensing applications or in the design of new organic conductors nih.govosti.govnih.gov.

Role in Catalysis and Electrocatalysis

The unique electronic properties of the naphthalene ring system, combined with the electron-donating nature of the amino group, position amino-substituted naphthalenes as intriguing candidates for roles in catalysis, including the emerging field of metal-free catalysis.

Utilization of Amino-Substituted Naphthalenes as Metal-Free Catalysts

The exploration of amino-substituted naphthalenes as metal-free catalysts is a burgeoning area of research, driven by the desire for more sustainable and cost-effective catalytic systems. While direct catalytic applications of this compound are not extensively documented, studies on analogous compounds provide a strong basis for its potential in this domain.

A notable example is the use of amino-substituted naphthalene sulfonic acids in conjunction with graphene to create metal-free electrocatalysts for the oxygen reduction reaction (ORR). nih.gov In one study, composites of reduced graphene oxide (rGO) were prepared with polymers synthesized from various amino-naphthalene sulfonic acids, including 5-amino-1-naphthalene sulfonic acid (5-ANSA), which is structurally related to this compound. nih.gov These composites were examined for their electrocatalytic activities in an alkaline solution. nih.gov The study found that the polymer composites exhibited enhanced electrocatalytic activity compared to reduced graphene oxide or the polymer alone. nih.gov

The catalytic activity of these amino-substituted naphthalene sulfonic acids was further supported by density functional theory (DFT) calculations, which predicted their potential as effective catalysts. nih.gov This research underscores the principle that the amino-naphthalene scaffold can be a key component in designing novel metal-free catalysts. The presence of both the amino group and the naphthalene system is crucial for the catalytic effect, suggesting that this compound could similarly participate in or be modified for catalytic applications.

Further research into coordination polymers has also highlighted the catalytic potential of amino-naphthalene derivatives. A study on coordination polymers synthesized with 4-aminonaphthalene-2,6-dicarboxylic acid demonstrated their efficacy as heterogeneous catalysts in Henry and Knoevenagel condensation reactions. acs.org This again points to the versatility of the aminonaphthalene structure in facilitating chemical transformations.

The following table summarizes the findings on a related amino-substituted naphthalene compound as a metal-free catalyst.

Catalyst CompositeMonomerApplicationKey Finding
GC/poly(5-ANSA)/rGO5-amino-1-naphthalene sulfonic acidOxygen Reduction Reaction (ORR)Enhanced electrocatalytic activity in alkaline media. nih.gov

Development of Molecular Probes and Sensing Systems

Naphthalene derivatives are well-known for their fluorescent properties, making them excellent candidates for the development of molecular probes and sensing systems. The amino and ester functional groups on this compound can be tailored to interact with specific analytes, leading to changes in its photophysical properties.

Application as Fluorimetric and Circular Dichroism (CD) Probes

The inherent fluorescence of the naphthalene core in this compound makes it a promising scaffold for creating fluorimetric probes. The sensitivity of the fluorescence to the local environment can be harnessed to detect ions, molecules, and even changes in biological systems.

Research on other amino-naphthalene derivatives provides a strong precedent for this application. For instance, naphthalene-based fluorescent probes have been successfully developed for the detection of biologically important molecules like glutathione. nih.gov These probes often utilize the interaction of the analyte with the functional groups on the naphthalene ring, leading to a measurable change in fluorescence intensity or wavelength. nih.gov The amino group of this compound could serve as a recognition site for various analytes. The photophysical properties of similar compounds, such as 4-Amino naphthalene-1-sulfonic acid, have been shown to be sensitive to solvent polarity, suggesting their potential use as polarity sensors. researchgate.net

In addition to fluorescence, circular dichroism (CD) spectroscopy offers a powerful tool for studying chiral molecules. While this compound itself is not chiral, it can be used as a chromophore in the design of chiral probes or to study chiral environments. The naphthalene chromophore has been used in VCD (Vibrational Circular Dichroism) studies of 1,1'-binaphthyl derivatives to understand their conformation in solution. researchgate.net Furthermore, high-resolution spectroscopic studies of chiral naphthalene derivatives like 1-(1-naphthyl)ethylamine (B3023371) have demonstrated the sensitivity of CD spectra to the conformational structure of the molecule. nist.gov This suggests that chiral derivatives of this compound could be developed for use as CD probes to investigate stereoselective interactions.

The table below presents data on the application of related naphthalene derivatives as molecular probes.

Probe TypeNaphthalene DerivativeAnalyte/ApplicationDetection Method
Fluorimetric ProbeNaphthalene-2,3-dicarboxaldehyde derivativesGlutathioneFluorescence Spectroscopy
Fluorimetric Probe4-Amino naphthalene-1-sulfonic acid-alginateMedium Polarity SensorFluorescence Spectroscopy
CD Probe (VCD)1,1'-Binaphthyl derivativesMolecular ConformationVibrational Circular Dichroism
CD Probe1-(1-Naphthyl)ethylamineConformational StructureCircular Dichroism

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-aminonaphthalene-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via alkylation of 5-aminonaphthalene-1-carboxylic acid with ethyl chloroformate or ethyl iodide in the presence of a base (e.g., NaH or K₂CO₃). Reaction optimization should focus on solvent selection (e.g., DMF or THF), temperature control (40–80°C), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the ester product .
  • Key Parameters : Monitor reaction progress using TLC, and confirm purity via melting point analysis and HPLC (>95% purity threshold).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the ester group (-COOEt) and aromatic proton environments. IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement (e.g., SHELXL for structure solution) resolves molecular conformation and hydrogen-bonding networks. For example, bond lengths (C-O: ~1.36 Å) and angles (C-C-C: ~120°) should align with similar naphthalene derivatives .
    • Data Table :
Crystallographic ParameterValue (from )
Space groupTriclinic, P1P\overline{1}
θmax\theta_{\text{max}}77.1°
RintR_{\text{int}}0.064
Displacement parameters (UeqU_{\text{eq}})0.024–0.032 Ų

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis of the ester group. Conduct stability assays via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition by LC-MS. Avoid prolonged exposure to light due to potential naphthalene ring photodegradation .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., unexpected 1H^1 \text{H}-NMR peaks) be systematically addressed?

  • Methodology :

Verify Sample Purity : Re-run HPLC and compare retention times with standards.

Consider Tautomerism/Solvent Effects : Test in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can identify spatial proximity of aromatic protons .

  • Risk of Bias Mitigation : Follow protocols in (Table C-6/C-7) to ensure randomization and blinding during data collection .

Q. What strategies optimize crystallization for SC-XRD analysis of this compound?

  • Methodology :

  • Solvent Screening : Use vapor diffusion with mixed solvents (e.g., EtOH/water) to grow needle-shaped crystals (0.45 × 0.05 × 0.03 mm, as in ).
  • Data Collection : Employ Cu Kα radiation (λ=1.54184\lambda = 1.54184 Å) and ω-scan mode on a diffractometer. Refine using SHELXL with anisotropic displacement parameters for non-H atoms .
    • Troubleshooting : If twinning occurs, use TWINLAW in SHELXL or switch to synchrotron radiation for higher-resolution data .

Q. How can computational methods predict the biological interactions of this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes). Validate with MD simulations (GROMACS) to assess binding stability.
  • ADME Prediction : Tools like SwissADME calculate logP (~2.5) and solubility (LogS ~ -4.5) to guide pharmacokinetic studies. Cross-reference with in vitro assays (e.g., hepatic microsome stability) .

Q. What environmental monitoring protocols are recommended for lab-scale use of this compound?

  • Methodology :

  • Partitioning Analysis : Measure logKow_{\text{ow}} (octanol-water) to assess bioaccumulation potential. Use HPLC-MS/MS for trace detection in wastewater (detection limit: 0.1 ppb).
  • Biodegradation Studies : Employ OECD 301F tests to evaluate microbial degradation rates. Reference EPA DSSTox data for ecotoxicity thresholds .

Data Contradiction Analysis

Q. How to resolve conflicting crystallographic and DFT-calculated bond lengths in this compound?

  • Methodology :

Validate Computational Models : Ensure DFT methods (e.g., B3LYP/6-311+G(d,p)) include dispersion corrections (e.g., Grimme’s D3).

Check Experimental Errors : Re-examine SC-XRD data for absorption or thermal motion artifacts. Compare with similar structures in the Cambridge Structural Database (CSD) .

  • Example : If C-O bond lengths differ by >0.05 Å, recalibrate XRD data collection (e.g., reduce θmax\theta_{\text{max}} to minimize absorption) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.